PDE3A Inhibitory Potency Compared to N-Acyl Analog
The target compound is a direct structural analog of the known PDE3A inhibitor BDBM14756. BDBM14756, which features a shorter (R)-4-acyl-pyrrolidine terminus, inhibits PDE3A with a Ki of 162 nM [1]. The target compound replaces this acyl group with an N-(4-fluorophenyl)carboxamide. This modification introduces an additional hydrogen bond donor (the urea NH) and a fluorinated aromatic ring, which are likely to increase binding affinity and selectivity for PDE3A over related PDE isoforms, although direct comparative data are unpublished. This inferred differentiation is based on known medicinal chemistry principles where fluorination enhances potency and metabolic stability.
| Evidence Dimension | In vitro potency against PDE3A |
|---|---|
| Target Compound Data | Not publicly disclosed. Predicted to differ based on structural modification. |
| Comparator Or Baseline | BDBM14756: Ki = 162 nM |
| Quantified Difference | Unavailable. The comparator's Ki serves as a project benchmark for SAR exploration. |
| Conditions | In vitro enzymatic assay; Bioorg. Med. Chem. 16: 3675-86 (2008) |
Why This Matters
This comparator data provides a quantitative benchmark. Procuring the target compound is the only way to experimentally determine if the N-4-fluorophenyl urea modification improves upon the 162 nM PDE3A Ki of the comparator.
- [1] BindingDB Entry for BDBM14756: Ki for PDE3A = 162 nM. Assay from Bioorg. Med. Chem. 16: 3675-86 (2008). View Source
